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molecular formula C6H7F3N4O B8659538 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No. B8659538
M. Wt: 208.14 g/mol
InChI Key: WHEVTFCVHHTSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile provided the tile compound. 400 MHz 1H NMR (DMSO) δ 7.75 (s, 1H), 7.30 (brs, 1H), 6.78 (brs, 1H) 6.58 (m, 2H), 4.88 (m, 2H).

Identifiers

REACTION_CXSMILES
NC1N(C2C=CC=CC=2[O:13]C)N=CC=1C(N)=O.[NH2:18][C:19]1[N:23]([CH2:24][C:25]([F:28])([F:27])[F:26])[N:22]=[CH:21][C:20]=1[C:29]#[N:30]>>[NH2:18][C:19]1[N:23]([CH2:24][C:25]([F:28])([F:27])[F:26])[N:22]=[CH:21][C:20]=1[C:29]([NH2:30])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1CC(F)(F)F)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided the tile compound

Outcomes

Product
Name
Type
Smiles
NC1=C(C=NN1CC(F)(F)F)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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